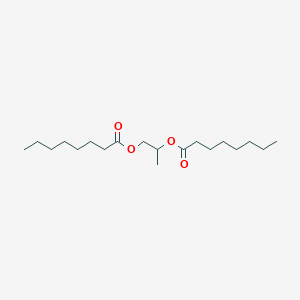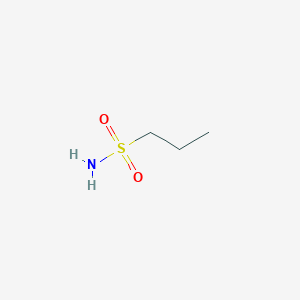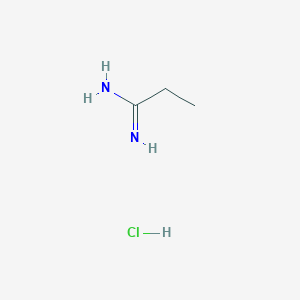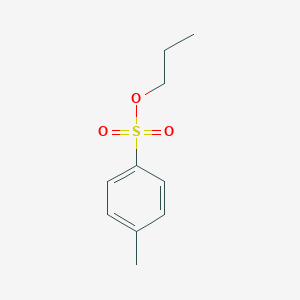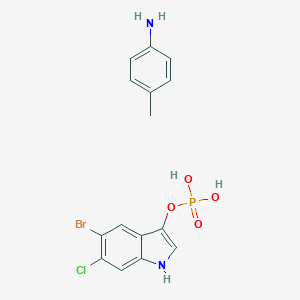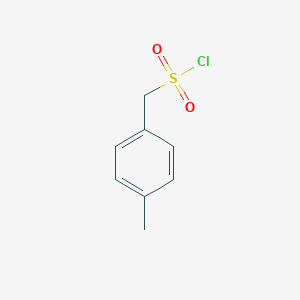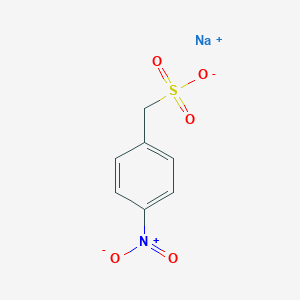
Sodium (4-nitrophenyl)methanesulfonate
説明
Synthesis Analysis
The synthesis of nitro-substituted aromatic compounds can be achieved through various methods. One such method involves the displacement polymerization between bis(4-chloro-3-nitrophenyl) sulfone and anhydrous sodium sulfide in N-methyl-2-pyrrolidone at 200°C, resulting in a nitro-substituted polysulfide sulfone. This polymer is soluble in aprotic solvents and has been characterized using elemental analysis, IR, and 1H-NMR spectroscopies, as well as viscometry .
Molecular Structure Analysis
The molecular structure of N-(4-nitrophenyl)methanesulfonamide (4NPMSA) closely resembles that of N-phenylmethanesulfonamide (PMSA) and N-(3-nitrophenyl)methanesulfonamide, with slight variations in geometric parameters. The presence of a nitro group at the para position does not alter the space group, which remains the same as that of PMSA. The N-H hydrogen atom and the methylsulfonyl group are positioned trans to each other across the benzene ring plane, facilitating the availability of the amide hydrogen atom to receptor molecules during biological activity. The molecules are linked into centrosymmetric dimers through N-H...O hydrogen bonds .
Chemical Reactions Analysis
The aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives can be effectively carried out using a combination of methanesulfonic acid and sodium nitrite in the presence of wet SiO2. This reaction proceeds under mild and heterogeneous conditions, yielding excellent results. This demonstrates the potential of sodium (4-nitrophenyl)methanesulfonate to act as an oxidizing agent in specific chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium (4-nitrophenyl)methanesulfonate derivatives can be inferred from related compounds. For instance, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) forms an ion pair in the crystal structure, where the N-H protons of the protonated TBD molecule are hydrogen-bonded with sulfonyl oxygens. The lengths of these hydrogen bonds are significant, and the structure of the complex in the solid state is well-reflected in its FT-IR spectrum. The complex's behavior in different solvents, such as chloroform and acetonitrile, suggests dissociation and formation of new structures, indicating solvent-dependent properties .
科学的研究の応用
- Scientific Field: Biochemistry
- Application Summary : Sodium (4-nitrophenyl)methanesulfonate is used in the study of carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of metalloenzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of CO2 .
- Methods of Application : The study involved the synthesis of methanesulfonate derivatives of phenols, which were then used to investigate the possible sulfatase activity of several CA isoforms .
- Results or Outcomes : The research found that the original sulfonate esters are effectively hydrolyzed to the corresponding phenols, which thereafter act as CA inhibitors .
- Scientific Field: Nanotechnology
- Application Summary : Sodium (4-nitrophenyl)methanesulfonate is used in the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This reaction has become a benchmark to assess the activity of nanostructured materials .
- Methods of Application : The reaction involves the reduction of 4-NP in the presence of sodium borohydride (NaBH4) as a model reaction . This reaction can be carried out at ambient temperature and its kinetics can be easily studied through spectroscopic methods with very high precision .
- Results or Outcomes : The study found that the size and structure of the nanostructured materials, the structural chemistry of the active nanoparticles, the reconstruction of the nanoparticles surface, and the functions of diffusion all control the catalytic activity .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H3353. Precautionary statements include P261, P280, and P305+P351+P3383.
将来の方向性
The future directions for Sodium (4-nitrophenyl)methanesulfonate are not explicitly detailed in the search results. However, the catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials4, which could suggest potential future research directions.
Please note that the information provided is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemical expert.
特性
IUPAC Name |
sodium;(4-nitrophenyl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZUSZBEGNFCDZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415653 | |
| Record name | sodium (4-nitrophenyl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (4-nitrophenyl)methanesulfonate | |
CAS RN |
36639-50-6 | |
| Record name | sodium (4-nitrophenyl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (4-nitrophenyl)methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

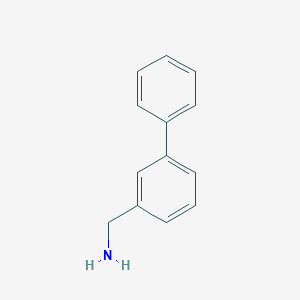
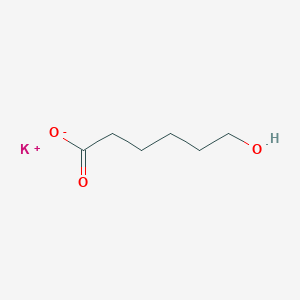
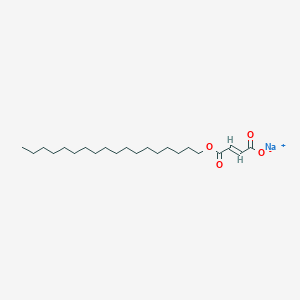
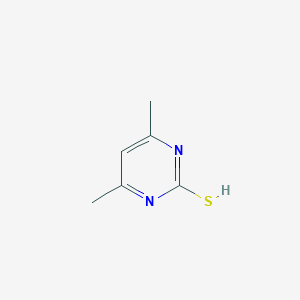
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
